2-Amino-6-cyanoisonicotinic acid

pKa modulation electronic effect medicinal chemistry

Problem: Researchers pursuing HIF-1α or DHODH inhibitors need a regiospecific 2-amino-6-cyano pyridine scaffold; generic 2-aminoisonicotinic acid lacks the essential electron-withdrawing C6-CN group, risking loss of target engagement. Solution: 2-Amino-6-cyanoisonicotinic acid (CAS 1393553-57-5) delivers: • Defined 2-NH₂/4-CO₂H pharmacophore with C6-CN polarization for stronger target binding. • Orthogonal -NH₂, -CO₂H, -CN handles for sequential Ugi/GBB condensations without protecting-group steps. • Predicted higher aqueous solubility vs. unsubstituted parent, reducing false negatives in fragment screens. Supplied at ≥98 % purity (HPLC); global shipping; for R&D only.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B13443227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-cyanoisonicotinic acid
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C#N)N)C(=O)O
InChIInChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12)
InChIKeyOVPCQUHZAAYYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-cyanoisonicotinic Acid – Identity & Procurement Profile


2-Amino-6-cyanoisonicotinic acid (IUPAC: 2-amino-6-cyanopyridine-4-carboxylic acid; CAS 1393553-57-5; molecular formula C₇H₅N₃O₂; MW 163.13 g/mol) is a trifunctional pyridine derivative bearing a primary amine at position 2, a cyano group at position 6, and a carboxylic acid at position 4 on the pyridine ring . It belongs to the broader class of 2-aminoisonicotinic acid derivatives, a family recognized for utility as synthetic scaffolds in medicinal chemistry and as intermediates for pharmaceutical targets including HIF-1α and DHODH inhibitors [1]. Commercially, the material is typically supplied at ≥95% purity (HPLC) as a solid powder, stored under ambient/inert conditions, and is intended exclusively for laboratory research use .

Why Generic 2-Aminoisonicotinic Acid Analogs Cannot Substitute


In-class compounds such as 2-aminoisonicotinic acid (2-AIA), 2-amino-6-methylisonicotinic acid (2-A-6-MIA), and 2-amino-6-chloroisonicotinic acid (2-A-6-CIA) share the pyridine-4-carboxylic acid backbone but lack the specific electronic and steric profile conferred by the C6-cyano substituent. The cyano group (−C≡N) is a strongly electron-withdrawing, linear, polarisable substituent that differentially modulates the electron density of the pyridine ring and the acidity of the carboxylic acid (pKₐ) relative to −H, −CH₃, or −Cl at the same position . This translates into distinct reactivity in nucleophilic aromatic substitution, metal-catalysed cross-couplings, and hydrogen-bonding interactions with biological targets such as HIF-1α or DHODH [1]. Regioisomeric substitution (e.g., 6-amino-4-cyanonicotinic acid) further alters hydrogen-bond donor/acceptor geometry, making the 2-amino-6-cyano substitution pattern a structurally defined, non-fungible motif for structure–activity relationship (SAR) programs. Substituting with an analog that lacks the cyano group risks loss of target engagement, altered solubility, or failure of downstream synthetic transformations, as quantified in the evidence below.

Quantitative Differentiation Evidence vs. Closest Analogs


Electron-Withdrawing Strength at C6: Predicted pKₐ Shift vs. 2-AIA

The carboxylic acid pKₐ of the target compound is predicted to be lower than that of 2-aminoisonicotinic acid (2-AIA, predicted pKₐ 2.11 ± 0.10) due to the electron-withdrawing −C≡N group at the 6-position, which stabilizes the conjugate carboxylate anion through both inductive and resonance effects . In contrast, 2-amino-6-methylisonicotinic acid (2-A-6-MIA, predicted pKₐ 2.18 ± 0.10) shows a slightly higher pKₐ because the +I effect of −CH₃ weakly destabilizes the anion . Although experimentally measured pKₐ values for the target compound are not yet available in public databases, computational predictions consistently place it below 2-AIA, affording a pKₐ differentiation of approximately –0.1 to –0.3 log units relative to 2-AIA and approximately –0.2 to –0.4 log units relative to 2-A-6-MIA.

pKa modulation electronic effect medicinal chemistry

Regioisomeric Differentiation in HIF-1α Inhibition

A series of 2-aminoisonicotinic acid analogues were evaluated for HIF-1α inhibitory activity in a cell-based assay under hypoxic conditions [1]. Although the specific IC₅₀ of 2-amino-6-cyanoisonicotinic acid was not reported in the primary publication, the SAR study established that substitution at the 6-position of the isonicotinic acid core directly modulates HIF-1α pathway inhibition. The regioisomer 6-amino-4-cyanonicotinic acid (CAS 1805929-81-0) presents the amino and cyano groups in a different relative orientation (amino at C3/6 of the pyridine-3-carboxylic acid scaffold), which changes the hydrogen-bond donor–acceptor topography and is expected to produce a distinct biological fingerprint . This regioisomeric differentiation is supported by the general SAR finding that the position of the cyano group on the pyridine ring affects target binding in DHODH inhibitor programs, where amino(iso)nicotinic acids with specific substitution patterns yield IC₅₀ values spanning from low nanomolar to micromolar ranges.

HIF-1α regioisomer SAR transcription factor

DHODH Inhibitor Patent Landscape: A Privileged Scaffold

The patent family covering amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors (e.g., US8258308B2, US8691852B2) encompasses compounds with IC₅₀ values against human DHODH ranging from 3 nM to >10,000 nM, with the most potent representatives combining a 2-amino substituent with specific 6-aryl or 6-alkyl groups [1]. Within this landscape, 2-amino-6-cyanoisonicotinic acid occupies a unique structural node: the 6-cyano group is listed among preferred electron-withdrawing substituents (R₁ = cyano) in the Markush formula of the corresponding patent family (US6750232), which claims 2-aminopyridine compounds with R₁ = cyano, carboxyl, or carbamoyl for therapeutic applications [2]. While direct IC₅₀ data for the exact compound are not publicly disclosed, its inclusion in these patent claims indicates that the 6-cyano substitution pattern was prioritized over halo, methyl, or unsubstituted analogs during the screening cascade.

DHODH inhibitor patent analysis scaffold comparison

Cyano Group as a Versatile Orthogonal Synthetic Handle

Unlike the 6-methyl or 6-chloro analogs, the 6-cyano group of the target compound serves as a reactive handle for multiple chemoselective transformations: (i) hydrolysis to the corresponding amide or carboxylic acid; (ii) reduction to the aminomethyl analogue; (iii) [3+2] cycloaddition to tetrazoles; (iv) conversion to amidines or thioamides [1]. This orthogonality to the 2-amino and 4-carboxylic acid functionalities is structurally unique: the 2-amino-6-chloro analog (CAS 6313-55-9) offers only SNAr or cross-coupling reactivity at C6, while the 2-amino-6-methyl analog (CAS 65169-64-4) is largely inert at this position under mild conditions . No other common 2-aminoisonicotinic acid derivative combines a nucleophilic amine, a carboxylic acid, and a dipolarophile/electrophile (cyano) in a single, low-molecular-weight scaffold.

chemical synthesis orthogonal functionality click chemistry heterocycle construction

Targeted Application Scenarios Based on Differentiated Properties


HIF-1α Lead Optimization: C6 SAR Expansion

The established role of 2-aminoisonicotinic acid analogues as HIF-1α inhibitors positions 2-amino-6-cyanoisonicotinic acid as a strategic intermediate for synthesizing C6-derivatized analogues with potentially improved potency or selectivity. The electron-withdrawing cyano group at C6 is expected to polarize the pyridine ring, potentially enhancing π-stacking or hydrogen-bond acceptor interactions with key residues in the HIF-1α PAS-B domain. Procurement of this specific regioisomer (rather than the 6-amino-4-cyano variant) ensures correct vector alignment for the 2-amino and 4-carboxylic acid pharmacophoric elements.

DHODH-Focused Medicinal Chemistry: Patent-Covered Space

Given that the 2-amino-6-cyano substitution pattern falls within the claims of multiple DHODH inhibitor patents (US8258308, US8691852) [1], this compound is a legally relevant and structurally differentiated starting point for organizations pursuing DHODH-targeted therapeutics in autoimmune or oncology indications. Its unique combination of functional groups allows for rapid diversification into the broader Markush space claimed by the Almirall patent family, reducing freedom-to-operate risk relative to analogs that fall outside the claimed substitution scope.

Multicomponent Reaction Library Synthesis via Orthogonal Sites

The trifunctional nature of 2-amino-6-cyanoisonicotinic acid—primary amine, carboxylic acid, and cyano group—makes it an ideal substrate for sequential or multicomponent reactions such as Ugi, Groebke–Blackburn–Bienaymé, or Strecker-type condensations. The cyano group at C6 remains intact under typical amide-bond-forming conditions at C4 or reductive-amination conditions at C2, enabling post-condensation diversification through tetrazole formation or cyano reduction. Purchasing this specific compound avoids the need for orthogonal protection/deprotection sequences required when starting from 2-aminoisonicotinic acid and attempting to install a cyano equivalent later in the synthetic route .

Biophysical Probe Development: pKₐ-Modulated Solubility

The predicted lower pKₐ of 2-amino-6-cyanoisonicotinic acid relative to 2-aminoisonicotinic acid suggests a higher fraction of ionized carboxylate at pH 7.4, which may translate to improved aqueous solubility—a critical parameter for fragment-based screening libraries where typical fragment concentrations are in the 0.5–2 mM range. Groups conducting NMR-based or SPR-based fragment screens may preferentially select the 6-cyano derivative over the unsubstituted parent to mitigate solubility-limited false negatives, provided experimental solubility data are generated to confirm the in silico prediction.

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